
1-Benzyl-3-((6-phenylpyrimidin-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-Benzyl-3-((6-phenylpyrimidin-4-yl)methyl)urea is a urea derivative, which is a class of organic compounds characterized by the presence of a carbonyl group (C=O) flanked by two amine groups (NH2). Urea derivatives are known for their diverse range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of urea derivatives can be achieved through various methods. For instance, the reaction of 1-benzoyl-1-methylthio-methanol with urea or arylureas in a slightly acidic medium can lead to the formation of imidazolidinediones, as demonstrated in the synthesis of compounds 4a-4g . Similarly, the synthesis of novel urea derivatives can involve the reaction of specific intermediates with substituted amines and triphosgene in the presence of a base . These methods highlight the versatility in the synthesis of urea derivatives, which can be tailored to produce compounds with desired substituents and properties.
Molecular Structure Analysis
The molecular structure of urea derivatives can be confirmed using various spectroscopic techniques such as NMR, IR, MS, and HRMS . Single-crystal X-ray diffraction is also a powerful tool to confirm the structure of these compounds in the crystalline state . The molecular structure is crucial as it can influence the compound's reactivity, biological activity, and interaction with other molecules.
Chemical Reactions Analysis
Urea derivatives can participate in a range of chemical reactions. The breaking of the intramolecular hydrogen bond in urea derivatives is a crucial step for complex formation with other molecules . The substituent effect on the association of urea derivatives with other compounds can be studied through NMR spectroscopic titrations and quantum chemical calculations . These reactions and interactions are essential for understanding the chemical behavior of urea derivatives and their potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The behavior of these compounds in solution can be studied using molecular dynamics simulation methods, which provide insights into their conformational preferences in different solvents . The internal rotation energy barrier can indicate the interconvertibility of conformations in solution . These properties are important for the practical application of urea derivatives in various fields, including agriculture and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Complexation and Hydrogen Bonding Studies
Research on urea derivatives, such as those involving N-(pyridin-2-yl),N'-substituted ureas, has highlighted their complexation behaviors with hydrogen bonding counterparts like benzoates and 2-amino-1,8-naphthyridines. These studies are crucial for understanding the substituent effects on complex formation, which is a vital aspect in the design of molecular recognition systems and sensors. For instance, Ośmiałowski et al. (2013) explored the association of substituted ureas with benzoates and naphthyridines, revealing insights into hydrogen bonding and complexation mechanisms that could inform the design and synthesis of new compounds with tailored properties (Ośmiałowski et al., 2013).
Inhibition of Protein Kinases
Pyridylthiazole-based ureas have been identified as potent inhibitors of Rho-associated protein kinases (ROCK1 and 2), which play a significant role in various biological processes including cell motility, proliferation, and apoptosis. This research indicates the potential of urea derivatives in the development of therapeutic agents targeting cancer and other diseases. For example, Pireddu et al. (2012) reported on ureas bearing a benzylic stereogenic center and demonstrated remarkable differences in activity, underscoring the importance of structural variations in achieving high potency (Pireddu et al., 2012).
Antimicrobial and Antitumor Agents
The synthesis of bioactive heterocycles from amino compounds and their evaluation as antimicrobial agents showcases the therapeutic potential of urea derivatives. The synthesis and screening of novel compounds for antimicrobial activity suggest that urea derivatives could serve as leads for the development of new antimicrobial and antitumor drugs. El-ziaty et al. (2018) synthesized and evaluated various derivatives, including urea compounds, for their antimicrobial properties, highlighting the utility of these compounds in medical research (El-ziaty et al., 2018).
Neurotropic Activity
The exploration of urea derivatives for their neurotropic activity, particularly in the context of antiepileptic drugs, represents another significant application. The search for compounds with neurotropic activity among benzohydrylamines and benzohydrylureas, aiming to replace phenyl fragments with heterocyclic residues, opens up possibilities for the development of new anticonvulsant medications. Shamshin et al. (2001) synthesized and studied the pharmacological activity of various (heterylphenylmethyl)amines and -ureas, contributing to the ongoing search for effective antiepileptic drugs (Shamshin et al., 2001).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-benzyl-3-[(6-phenylpyrimidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c24-19(20-12-15-7-3-1-4-8-15)21-13-17-11-18(23-14-22-17)16-9-5-2-6-10-16/h1-11,14H,12-13H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEWQGLWEXWARL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCC2=CC(=NC=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-[(6-phenylpyrimidin-4-yl)methyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

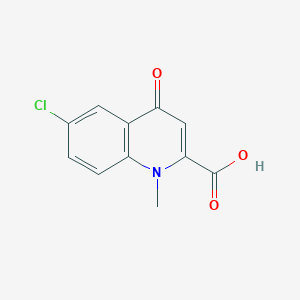


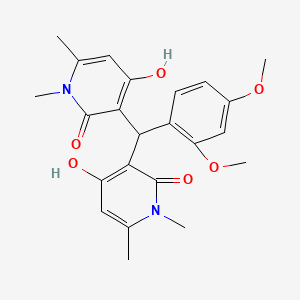

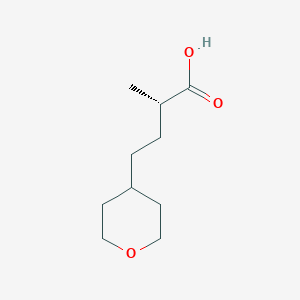
![5-((4-Ethoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2551839.png)
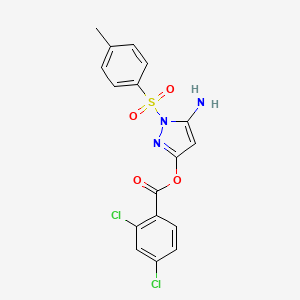
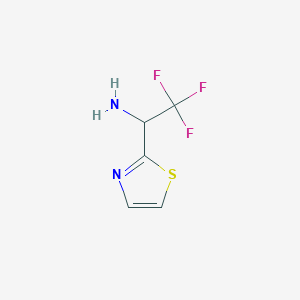

![2-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2551847.png)
![3-(4-Bromophenyl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2551849.png)
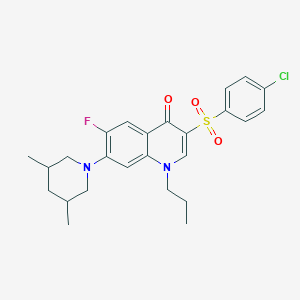
![N-(furan-2-ylmethyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2551851.png)